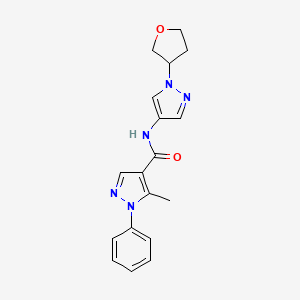
5-methyl-1-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-1-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Methyl-1-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3O2. It features a pyrazole core with substitutions that enhance its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study found that certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example, pyrazole derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. One study highlighted a derivative with IC50 values in the low micromolar range , suggesting strong anticancer potential .
3. Antimicrobial Properties
The antimicrobial efficacy of pyrazole compounds has also been documented. In vitro tests against various bacterial strains showed promising results, with some derivatives exhibiting significant activity against E. coli and Staphylococcus aureus. Compounds were tested at concentrations as low as 6.25 µg/mL , demonstrating effective inhibition compared to standard antibiotics .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Pyrazole Ring | Hydrazine and 1,3-diketones |
| 2 | Nitration | Nitrating agents |
| 3 | Sulfonylation | Sulfonyl chlorides |
| 4 | Nucleophilic Substitution | Tetrahydrofuran derivatives |
These reactions are optimized for yield and purity, often utilizing conditions such as reflux in solvents like THF or dichloromethane .
Case Study 1: Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The most active compounds exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Anticancer Efficacy
In another investigation, a derivative was shown to inhibit cancer cell proliferation significantly by interfering with tubulin dynamics. The mechanism was elucidated through docking studies that confirmed binding at the colchicine site on tubulin .
Properties
IUPAC Name |
5-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-17(10-20-23(13)15-5-3-2-4-6-15)18(24)21-14-9-19-22(11-14)16-7-8-25-12-16/h2-6,9-11,16H,7-8,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCGJKAQQNMLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














